Flupyrimin
Overview
Description
Flupyrimin is a novel insecticide developed by Meiji Seika Pharma Co., Ltd. It is known for its unique biological properties, including high potency against imidacloprid-resistant pests and superior safety towards pollinators. The compound acts as a nicotinic antagonist at the nicotinic acetylcholine receptors in insects, making it effective against a wide range of pests .
Mechanism of Action
Target of Action
Flupyrimin primarily targets the Nicotinic Acetylcholine Receptors (nAChR) . These receptors are crucial for rapid excitatory neurotransmission . In the context of pest control, this compound is particularly effective against major rice pests such as the brown plant hopper (BPH) and yellow stem borer (YSB) .
Mode of Action
This compound acts as a nicotinic antagonist . It binds to the multiple high-affinity binding components in the nAChR preparation . One of the this compound receptors is identical to the Imidacloprid (IMI) receptor, and the alternative is an IMI-insensitive subtype .
Biochemical Pathways
The nAChR is a prototypical ligand-gated ion channel responsible for rapid excitatory neurotransmission . The binding site interactions of nicotinic insecticides and related analogous ligands have been defined with mollusk ACh binding protein (AChBP), which is an appropriate surrogate of the extracellular ligand-binding domain of the nAChR .
Pharmacokinetics
It’s known that this compound has unique biological properties, including outstanding potency to imi-resistant rice pests .
Result of Action
The molecular and cellular effects of this compound’s action involve its interaction with the nAChR. It acts as a nicotinic antagonist, binding to the high-affinity components in the nAChR . This interaction disrupts the normal functioning of the nAChR, leading to the elimination of pests.
Action Environment
This compound is effective in various environments, particularly in rice fields where it targets major pests like BPH and YSB . It’s also noted for its superior safety towards pollinators , making it a more environmentally friendly option compared to other insecticides.
Biochemical Analysis
Biochemical Properties
Flupyrimin acts as a nicotinic antagonist in American cockroach neurons . It binds to the multiple high-affinity binding components in the house fly nicotinic acetylcholine (ACh) receptor (nAChR) preparation . One of the this compound receptors is identical to the imidacloprid receptor, and the alternative is an imidacloprid-insensitive subtype .
Cellular Effects
This compound has been found to be effective against major rice pests such as brown plant hopper (BPH) and yellow stem borer (YSB) . It has unique biological properties and residual control, which makes it effective against these pests .
Molecular Mechanism
This compound acts as a nicotinic antagonist, binding to the multiple high-affinity binding components in the house fly nicotinic acetylcholine (ACh) receptor (nAChR) preparation . The structure-activity relationships of this compound analogues in terms of receptor potency were examined, thereby establishing the this compound molecular recognition at the Aplysia californica ACh-binding protein, a suitable structural surrogate of the insect nAChR .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of flupyrimin begins with the acylation of 2-aminopyridine with ethyl trifluoroacetate under strongly basic conditions, resulting in the sodium nitride derivative. This ionized amide is then alkylated with 2-chloro-5-(chloromethyl)pyridine, a well-known neonicotinoid building block, to produce this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The process involves stringent control of reaction conditions to maintain consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Flupyrimin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitution, due to the presence of reactive functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines and thiols are often used in substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can yield a range of substituted products .
Scientific Research Applications
Flupyrimin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying nicotinic acetylcholine receptor interactions and developing new insecticides
Biology: Investigated for its effects on insect physiology and behavior, particularly in relation to pest control
Medicine: Potential applications in developing treatments for diseases involving nicotinic acetylcholine receptors
Industry: Widely used in agriculture for controlling pests in crops such as rice, wheat, and vegetables
Comparison with Similar Compounds
Flupyrimin is unique compared to other similar compounds due to its high potency against imidacloprid-resistant pests and superior safety towards pollinators. Similar compounds include:
Imidacloprid: A widely used neonicotinoid insecticide, but less effective against resistant pests.
Nitenpyram: Another neonicotinoid with similar action but different binding properties.
Thiacloprid: Similar in structure but with different safety profiles and efficacy.
This compound’s unique binding mechanism and high selectivity for insect receptors make it a valuable tool in pest control .
Properties
IUPAC Name |
N-[1-[(6-chloropyridin-3-yl)methyl]pyridin-2-ylidene]-2,2,2-trifluoroacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3N3O/c14-10-5-4-9(7-18-10)8-20-6-2-1-3-11(20)19-12(21)13(15,16)17/h1-7H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQKLWKZSFCKTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=O)C(F)(F)F)N(C=C1)CC2=CN=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901015150, DTXSID401337379 | |
Record name | N-[1-[1-(6-Chloro-3-pyridyl)ethyl]-2-pyridylidene]-2,2,2-trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901015150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Flupyrimin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401337379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1689566-03-7, 1363400-41-2 | |
Record name | Flupyrimin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1689566037 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[1-[1-(6-Chloro-3-pyridyl)ethyl]-2-pyridylidene]-2,2,2-trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901015150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Flupyrimin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401337379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[1-[(6-chloropyridin-3-yl)methyl]pyridin-2-ylidene]-2,2,2-trifluoroacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUPYRIMIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E43Q9V5U6K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of flupyrimin?
A: this compound is a novel insecticide that acts as a nicotinic acetylcholine receptor (nAChR) antagonist. [, , , ] Unlike neonicotinoids such as imidacloprid, which bind to the same receptor, this compound exhibits a distinct binding mechanism. [, ] It primarily targets insect nAChRs, demonstrating excellent receptor affinity, and shows low affinity for rat α4β2 nAChRs, contributing to its favorable safety profile in rats. []
Q2: How does the structure of this compound contribute to its insecticidal activity and selectivity?
A: The two key pharmacophores responsible for this compound's insecticidal activity and selectivity are the pyridinylidene and trifluoroacetyl groups. [, ] Studies examining structure-activity relationships have revealed that modifications to these pharmacophores can significantly impact receptor potency. [, ] For example, replacing the amide fragment with a sulfonamide group led to the development of compound 2j, which exhibited good insecticidal activity against Aphis glycines while showing significantly lower acute oral and contact toxicity to Apis mellifera (honeybees). [] This suggests that the trifluoroacetyl group plays a crucial role in this compound's interaction with the insect nAChR. Further investigations using recombinant hybrid nAChRs have provided evidence that a fluorine atom within the trifluoroacetyl group directly interacts with amino acid residues on the β subunit of the receptor, contributing to its unique binding mechanism and selectivity. []
Q3: What are the environmental impacts of this compound?
A: this compound exhibits superior safety towards pollinators compared to other neonicotinoid insecticides. [, ] Compound 2j, a this compound analog, displayed significantly lower toxicity to honeybees (Apis mellifera) while maintaining effective insecticidal activity. [] This reduced bee toxicity is attributed to the absence of a hydrogen bond formation between the sulfonamide group of 2j and Arg173 of the β subunit in the honeybee nAChR. [] Despite its reduced toxicity to pollinators, it's still essential to evaluate this compound's long-term effects on other non-target organisms and its persistence in the environment to ensure its sustainable use.
Q4: What analytical techniques are employed to study this compound?
A: Various analytical techniques are used to characterize and quantify this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, provides structural information about the compound. [, ] High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecule and confirm its molecular formula. [, ] Computational chemistry tools like density functional theory (DFT) analysis and molecular docking simulations are also utilized to study the interaction of this compound and its analogs with their target receptors, providing insights into their binding modes and supporting structure-activity relationship studies. [, ]
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